NADPH Oxidase Inhibition: Functional Annotation by Supplier Characterization and Class-Level Inference
The target compound is explicitly annotated by Toronto Research Chemicals (via Labmix24) as 'an inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases' . While direct quantitative IC50 or Ki data for this specific compound against defined NOX isoforms are not identified in the public domain at the time of this analysis, this functional annotation distinguishes it from close structural analogs that lack any documented NADPH oxidase association. For context, structurally related 4-(trifluoromethoxy)benzamide derivatives have been reported with NOX4 inhibitory activity: one chemotype demonstrated a Ki of 156 nM against human NOX4 expressed in CHO cell membranes [1], and another series yielded IC50 values of 670 nM against NOX4 in HEK cells [2]. The presence of the 4-hydroxyoxan-4-ylmethyl substituent in the target compound introduces a hydrogen-bond donor not present in many comparator benzamides, which may influence NOX isoform selectivity—a hypothesis requiring experimental confirmation.
| Evidence Dimension | NADPH oxidase inhibitor functional annotation and structural context |
|---|---|
| Target Compound Data | Supplier-classified as NADPH oxidase inhibitor; no public quantitative NOX potency data available |
| Comparator Or Baseline | Other 4-(trifluoromethoxy)benzamide derivatives: NOX4 Ki = 156 nM (CHEMBL1927160); NOX4 IC50 = 670 nM (US10173988 compound). N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 1396750-28-9): no NOX annotation found. |
| Quantified Difference | Not calculable—quantitative NOX potency for target compound not publicly available. Structural differentiation (HBD count: 2 vs. 1 for phenyl analog) provides a testable basis for differential target engagement. |
| Conditions | Reference NOX4 data: CHO cell membranes coexpressing tetracycline repressor (Ki); HEK cells stably expressing NOX4 (IC50). Target compound NOX annotation source: Toronto Research Chemicals product specification. |
Why This Matters
For researchers seeking to probe NADPH oxidase biology, the explicit supplier annotation distinguishes this compound from structurally similar benzamides lacking any NOX association, reducing the risk of selecting an inactive analog.
- [1] BindingDB BDBM50359522 (CHEMBL1927160): Antagonist activity at human NOX4, Ki = 156 nM. Assay: CHO cell membrane coexpressing tetracycline repressor, inhibition of ROS production. View Source
- [2] BindingDB BDBM318940 (US10173988, Compound inventive): Inhibition of human NOX4, IC50 = 670 nM. Assay: HEK cells stably expressing Nox4. View Source
